(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol
Description
(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol (CAS: 122194-06-3) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₇NO₃ (molecular weight: 187.24 g/mol). It features a fused dioxolane and pyridine ring system, with stereochemical complexity due to its four chiral centers. Its stereochemistry is critical for biological activity, as evidenced by its role in enzyme inhibition studies .
Properties
IUPAC Name |
(3aR,4S,7R,7aS)-2,2,4-trimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7-8(6(11)4-10-5)13-9(2,3)12-7/h5-8,10-11H,4H2,1-3H3/t5-,6+,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXXJTWOLUDTGD-OSMVPFSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(CN1)O)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]([C@@H](CN1)O)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469579 | |
| Record name | (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122194-06-3 | |
| Record name | (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis initiates with a protected amino alcohol, such as a derivative of L-fucose or a related hexose, to ensure proper stereochemical alignment. The amino group is typically protected as a carbamate or benzyl ether, while the hydroxyl groups undergo selective acetalization with acetone under acidic conditions. This step forms the 1,3-dioxolane ring, introducing two methyl groups at the 2- and 2'-positions.
Cyclization and Ring Formation
Following acetalization, intramolecular cyclization is induced via acid catalysis (e.g., p-toluenesulfonic acid) to form the fused dioxolane-pyridin-ol system. This step is critical for establishing the (3aR,4S,7R,7aS) configuration. The reaction proceeds through a hemiaminal intermediate, which undergoes dehydration to generate the piperidine ring. Stereochemical control is achieved through the use of chiral auxiliaries or asymmetric catalysis, though specific details are proprietary to the Jefferies protocol.
Reaction Conditions and Optimization
Acetalization Parameters
The acetalization of the hydroxyl groups requires precise conditions to avoid over-substitution or ring-opening. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | Anhydrous acetone | Enhances acetal formation |
| Acid Catalyst | H₂SO₄ (0.1 equiv) | Balances reactivity and safety |
| Reaction Time | 10–12 hours | Ensures complete conversion |
These conditions yield the intermediate dioxolane with >90% purity, as confirmed by thin-layer chromatography (TLC).
Cyclization Dynamics
The cyclization step demands strict anhydrous conditions to prevent hydrolysis of the acetal. Jefferies et al. employed azeotropic distillation with toluene to remove water, facilitating the formation of the hemiaminal intermediate. The reaction is monitored via nuclear magnetic resonance (NMR) spectroscopy to track the disappearance of the starting material and the emergence of the bicyclic product.
Industrial Production Considerations
Scaling Challenges
Transitioning from laboratory-scale synthesis to industrial production introduces challenges such as heat dissipation during exothermic cyclization and the need for continuous purification. Large-scale reactors employ jacketed vessels with precise temperature control (±2°C) to maintain reaction fidelity. Additionally, inline filtration systems remove acidic catalysts post-reaction, minimizing degradation.
Purification Protocols
Industrial purification relies on crystallization from ethanol-water mixtures, achieving >98% purity. The process is optimized for minimal solvent use, with solvent recovery systems reducing environmental impact. Final product characterization includes high-performance liquid chromatography (HPLC) and chiral stationary phase analysis to verify enantiomeric excess.
Analytical Characterization
Structural Elucidation
The compound’s structure is confirmed through a combination of techniques:
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra reveal distinct signals for the methyl groups (δ 1.2–1.4 ppm) and the hydroxyl proton (δ 4.8 ppm, exchangeable with D₂O).
-
X-ray Crystallography : Single-crystal analysis unequivocally establishes the (3aR,4S,7R,7aS) configuration, with bond angles and distances consistent with the bicyclic framework.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
- Neuroprotective Effects: Research indicates that this compound exhibits neuroprotective properties, making it a candidate for developing treatments for neurodegenerative diseases. Studies have shown its ability to reduce oxidative stress in neuronal cells .
- Antimicrobial Activity: Preliminary studies suggest that (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol has antimicrobial properties against various pathogens. Its efficacy was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating potential for use in antibiotic formulations .
Case Studies
- Neuroprotection in Animal Models: In a study involving mice models of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups .
- Antimicrobial Formulation Development: A formulation containing this compound was developed and tested against multi-drug resistant bacterial strains. Results indicated a 70% reduction in bacterial load within 24 hours of treatment .
Material Science
Polymer Chemistry
- Additive for Polymers: The compound has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polycarbonate matrices has shown improved impact resistance and thermal degradation profiles .
Data Table: Polymer Properties with Additive
| Property | Control Sample | Sample with Additive |
|---|---|---|
| Tensile Strength (MPa) | 55 | 70 |
| Impact Resistance (J) | 1.5 | 2.8 |
| Thermal Degradation Temp (°C) | 250 | 280 |
Analytical Chemistry
Standards and Reference Materials
The compound serves as a reference standard in analytical laboratories for the quantification of similar compounds in biological samples. Its unique spectral characteristics allow for precise identification using techniques such as HPLC and NMR spectroscopy.
Case Studies
- HPLC Method Development: A validated HPLC method utilizing this compound as a standard showed excellent linearity (R² > 0.99) across a concentration range relevant for pharmacokinetic studies .
- NMR Spectroscopy Applications: The compound's NMR spectra have been utilized to identify structural analogs in drug discovery programs aimed at developing new therapeutic agents targeting similar pathways .
Mechanism of Action
The mechanism by which (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The dioxolane ring and pyridine moiety are crucial for its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.
Receptors: The compound could interact with receptors, modulating signal transduction pathways.
Pathways: Its effects on cellular pathways can lead to changes in cell function, growth, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystal Structure and Stereochemical Variants
(a) exo-3d : (3aR,4S,7R,7aS)-2-(3,5-Dichlorophenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Molecular Formula: C₁₆H₁₄Cl₂NO₃.
- Crystal Data: Monoclinic space group P2₁, with unit cell parameters: a = 5.3713(9) Å, b = 13.958(2) Å, c = 9.5751(14) Å, β = 103.609(5)°. Density: 1.529 g/cm³; R1 = 0.0429 .
- Key Differences :
- Replacement of dioxolane with an epoxyisoindole ring.
- Presence of 3,5-dichlorophenyl and methyl substituents enhances lipophilicity compared to the parent compound.
(b) exo-3e : (3aR,4S,7R,7aS)-4-Methyl-2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
Functional Group Modifications
(a) (3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride
- Molecular Formula : C₆H₁₁ClN₂O₂.
- Key Differences :
(b) (3aR,4S,7aS)-3a-Hydroxy-2,2-dimethyltetrahydro-7aH-[1,3]dioxolo[4,5-c]pyran-4,7a-diyl)dimethanol
- Molecular Formula: Not provided (structure includes diol groups).
- Key Differences: Additional dimethanol groups increase hydrogen-bonding capacity, altering pharmacokinetic properties .
Biological Activity
(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol (CAS RN: 122194-06-3) is a synthetic compound belonging to the class of dioxolane derivatives. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews the available literature on its biological activities, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a hexahydro structure with two methyl groups and a dioxolo moiety. Its molecular formula is , and it has a molecular weight of 197.26 g/mol. The compound's stereochemistry is critical for its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Activity : Preliminary studies have shown that this compound can scavenge free radicals effectively. This property may contribute to its protective effects against oxidative stress-related diseases.
- Neuroprotective Effects : Investigations into its neuroprotective potential suggest that it may inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration.
- Anti-inflammatory Properties : The compound has been reported to modulate inflammatory pathways, potentially reducing inflammation in various tissues.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that it can reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Modulation of Oxidative Stress Pathways : It appears to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Study 1: Neuroprotective Effects in Animal Models
A study conducted on mice subjected to oxidative stress showed that administration of this compound significantly improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced neuronal loss in treated animals compared to controls.
Study 2: Anti-inflammatory Activity in Cell Cultures
In vitro assays using macrophage cell lines demonstrated that treatment with this compound resulted in decreased levels of nitric oxide production and a reduction in the expression of inflammatory markers. This suggests a potential application in treating inflammatory diseases.
Data Summary
| Biological Activity | Effects Observed | Mechanism |
|---|---|---|
| Antioxidant | Scavenging of free radicals | Enhancement of antioxidant enzymes |
| Neuroprotective | Improved cognitive function | Inhibition of neuroinflammation |
| Anti-inflammatory | Reduced cytokine production | Modulation of inflammatory pathways |
Chemical Reactions Analysis
Role as a Synthetic Intermediate in Alkaloid Production
This compound serves as a key intermediate in the synthesis of Deoxyfuconojirimycin , a bioactive iminosugar with glycosidase inhibition properties . The reaction pathway involves:
- Protection of the hydroxyl group via acetalization to form the dioxolane ring.
- Ring-opening reactions under acidic conditions to generate amino alcohol precursors.
- Stereoselective cyclization to form the iminosugar core structure.
Key Reference Reaction:
Hydroxyl Group Functionalization
The C7 hydroxyl group participates in nucleophilic substitution and protection-deprotection strategies:
- Tosylation : Reaction with p-toluenesulfonyl chloride (TsCl) in dichloromethane generates a tosylate leaving group, enabling subsequent displacements (e.g., with amines or thiols) .
- Silylation : Trimethylsilyl chloride (TMSCl) protects the hydroxyl group under anhydrous conditions, improving solubility for coupling reactions .
- Dissolve the compound in CH₂Cl₂ with triethylamine (2.5 eq.).
- Add TsCl (2.2 eq.) at 0°C, then warm to room temperature.
- Quench with NaHCO₃ and extract with CH₂Cl₂.
- Purify via silica gel chromatography (yield: ~87%).
Dioxolane Ring Reactivity
The 1,3-dioxolane ring undergoes acid-catalyzed hydrolysis to yield diol derivatives. This reaction is critical for deprotection in multistep syntheses:
- Reagents: Dilute HCl or H₂SO₄ in aqueous methanol .
- Conditions: 60°C, 12–24 hours .
- Product: (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisoindole-1,3(2H)-dione (CID 10749555) .
Oxidation Reactions
The hydroxyl group is oxidizable to a ketone under controlled conditions:
- Swern oxidation (oxalyl chloride/DMSO) converts the alcohol to a ketone without racemization .
- TEMPO/NaOCl system selectively oxidizes secondary alcohols in complex matrices .
Limitations : Steric hindrance from the 2,2,4-trimethyl groups reduces reaction rates compared to less hindered analogs .
Stability and Storage
Q & A
Q. Table 1: Key Analytical Parameters for Structural Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
